N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Description
Properties
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-8-10(14(16,17)18)9-20-13(12)6-7-19-11-4-2-1-3-5-11/h1-9,19H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNFDHNWFSRQZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The process involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on various biological systems, including its role as a fungicide and nematicide.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of agricultural chemicals and pest control agents.
Mechanism of Action
The compound exerts its effects primarily by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi and nematodes, leading to their death. The molecular targets include the succinate dehydrogenase complex, and the pathways involved are related to energy metabolism and oxidative phosphorylation .
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Structural Differences :
- Fluopyram replaces the ethenyl-aniline group with an ethyl linker and a benzamide terminus.
- The trifluoromethyl group is present on both the pyridine and benzamide moieties.
- Functional Properties: Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide, effective against pathogens in crops like cucumbers and tomatoes .
N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
- Structural Differences :
- Features a pyrimidine core instead of pyridine, with a 3,5-dimethylpyrazole substituent.
- The trifluoromethyl and chloro groups are on a phenyl ring rather than a pyridine.
- Functional Properties :
- Synthesis : Prepared via nucleophilic substitution between a pyrimidine precursor and 3-chloro-5-(trifluoromethyl)aniline (75% yield) .
Key Contrast : The pyrimidine-pyrazole system may enhance steric bulk and hydrogen-bonding capacity compared to the simpler pyridine-aniline structure, influencing receptor selectivity.
2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline
- Structural Differences :
- Substitutes the ethenyl bridge with an ethyl linker and adds a p-tolyl group on the aniline.
- Functional Properties :
Key Contrast : The ethyl linker’s flexibility versus the ethenyl group’s rigidity could affect pharmacokinetic properties, such as membrane permeability or metabolic stability.
Metabolic Byproducts of Fluopyram
- Structural Similarity :
Key Contrast : The absence of the benzamide group in the target compound may reduce bioaccumulation risks compared to Fluopyram metabolites.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Biological Activity : While Fluopyram and Compound 2u have established roles, the target compound’s ethenyl-aniline structure warrants evaluation in SDHI or ion channel assays.
- Toxicity Profiling : Fluopyram’s thyroid effects highlight the need for metabolic studies on the target compound, particularly regarding aniline-related metabolites.
Biological Activity
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring a chlorinated pyridine and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups contributes to the compound's interaction with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound can inhibit specific enzymes related to disease processes, making it a candidate for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds, enhancing yield and efficiency.
- Sequential Reactions : This method involves stepwise synthesis, providing greater control over the final product's structure.
Case Studies
- Anticancer Mechanism : A study demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .
- Antimicrobial Efficacy : In vitro testing revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 5 and 15 µg/mL .
Interaction Studies
Molecular docking studies have elucidated how this compound interacts with enzyme active sites. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy as a therapeutic agent .
Comparative Analysis
The table below summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Nitroguanidine | Contains nitro group | Antimicrobial properties |
| Trifluoromethylpyridine | Pyridine ring with trifluoromethyl group | Insecticidal activity |
| Guanidine derivatives | Various substitutions on guanidine | Anticancer activity |
Q & A
Q. What are the primary synthetic routes for N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline, and what factors influence their efficiency?
The compound can be synthesized via cross-coupling reactions under inert atmospheres. A documented method involves using CuI, pyrrole-2-carboxylate, and K₃PO₄ in argon-protected conditions, yielding 13% of the target product. Low yields are attributed to steric hindrance from the trifluoromethyl group and competing side reactions. Purification typically requires column chromatography to isolate the product as a colorless oil . Alternative pathways, such as palladium-catalyzed hydrogenation of intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-yl acetonitrile, have been reported for structurally related compounds, suggesting potential adaptability for optimizing yields .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR spectroscopy : To confirm the (E)-stereochemistry of the ethenyl linker and substituent positions.
- Mass spectrometry : For molecular weight verification (C₁₄H₁₀ClF₃N₂; theoretical MW: 314.7 g/mol).
- X-ray crystallography : To resolve spatial arrangements of the pyridine and aniline moieties, though crystallization challenges may arise due to the trifluoromethyl group’s hydrophobicity .
- HPLC : For purity assessment, especially after column chromatography .
Q. What are the critical physicochemical properties relevant to experimental handling?
- Solubility : Limited solubility in polar solvents (e.g., water) due to hydrophobic groups; DMSO or DMF is recommended for dissolution.
- Stability : Susceptible to photodegradation under UV light; storage in amber vials at –20°C is advised.
- Melting point : Analogous compounds with trifluoromethylpyridine cores exhibit melting points >120°C, suggesting similar thermal stability .
Advanced Research Questions
Q. How do structural modifications of the aniline or pyridine moieties affect biological activity?
Structure-activity relationship (SAR) studies on related compounds reveal:
- Pyridine substitution : Chlorine at the 3-position enhances target binding affinity in pesticidal applications (e.g., fluopyram, a fungicide with structural similarity) .
- Trifluoromethyl group : Improves metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .
- Ethenyl linker : The (E)-configuration optimizes spatial alignment for receptor interactions, as seen in pesticidal analogs . Systematic substitutions (e.g., replacing chlorine with methyl or methoxy groups) could elucidate electronic effects on bioactivity .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Challenges include:
- Co-elution with impurities : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.
- Matrix effects in biological samples : Employ isotope-labeled internal standards (e.g., deuterated analogs) to normalize recovery rates .
- Detection limits : Optimize extraction protocols (e.g., solid-phase extraction) to enhance sensitivity to ng/mL levels, as demonstrated for pesticidal derivatives .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 13% vs. 75% for analogous compounds) may stem from:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) often outperform copper-based systems in hydrogenation steps, reducing side products .
- Reaction scale : Milligram-scale syntheses may suffer from inefficient mixing or heat transfer compared to larger batches.
- Purification methods : Gradient elution in column chromatography improves separation of closely related byproducts .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
